N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide
Description
N-(4-Chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl group linked to a 4-chloro-1,3-benzothiazole scaffold. The 3,4,5-trimethoxybenzamide group is a common pharmacophore in medicinal chemistry, contributing to enhanced solubility and receptor-binding interactions .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)17(21)20-11-5-4-10(18)14-16(11)25-8-19-14/h4-8H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCMZOICDBXYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-chloro-1,3-benzothiazole with 3,4,5-trimethoxybenzoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide, exhibit significant antimicrobial properties. A study demonstrated that benzothiazole-containing analogues displayed potent antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating their effectiveness compared to traditional antibiotics like Triclocarban . This suggests a promising application in developing new antimicrobial agents.
Anti-tubercular Properties
Recent advancements have highlighted the synthesis of benzothiazole-based compounds with anti-tubercular activity. For instance, compounds derived from similar structures have shown effective inhibition against Mycobacterium tuberculosis, with IC50 values indicating their potential as therapeutic agents . The mechanism of action often involves targeting specific proteins essential for bacterial survival.
Cancer Research
Inhibition of Cancer Cell Growth
this compound has been studied for its effects on various cancer cell lines. Research has indicated that derivatives of this compound can inhibit the growth of human cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . For example, studies on related compounds have shown that they can downregulate key oncogenes and upregulate tumor suppressor genes in glioblastoma models .
Topoisomerase II Inhibition
Another area of exploration is the compound's role as a topoisomerase II inhibitor. Topoisomerases are crucial for DNA replication and repair; thus, inhibiting these enzymes can lead to cancer cell death. Research has documented the multifaceted properties of related compounds that block cancer cells by interfering with topoisomerase activity .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications to the benzothiazole moiety or the trimethoxybenzamide structure can significantly influence potency and selectivity against various biological targets.
| Compound | Activity Type | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antibacterial | 8 | - |
| Related Benzothiazole Compound | Anti-tubercular | 0.08 | 7.7 ± 0.8 |
| Topoisomerase II Inhibitor | Cancer Cell Growth Inhibition | - | - |
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzothiazole Derivatives
- N-(1-(2-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide (5c) Structure: Incorporates a triazolopyrimidine-thioether substituent instead of benzothiazole. Synthesis: Yield of 93% via nucleophilic substitution reactions .
Halogen-Substituted Aryl Derivatives
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Structure: Replaces benzothiazole with a 4-bromophenyl group. Structural Features: Exhibits intermolecular N–H···O hydrogen bonding, enhancing crystal stability—a property critical for pharmaceutical formulation .
Acrylamide-Based Derivatives
- N-((1Z)-3-(2-(3-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (6a)
Clinically Approved Analog: Trimethobenzamide Hydrochloride
- Structure: N-[(2-Dimethylaminoethoxy)benzyl]-3,4,5-trimethoxybenzamide hydrochloride.
- Therapeutic Use : FDA-approved antinauseant targeting dopamine D2 receptors .
- Key Difference: The dimethylaminoethoxy side chain enhances blood-brain barrier penetration, unlike the benzothiazole group in the target compound .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The 3,4,5-trimethoxybenzoyl group is versatile, enabling conjugation with heterocycles (benzothiazole, triazolopyrimidine) or acrylamides for tailored bioactivity .
- Thermal Stability: Acrylamide derivatives (e.g., 6a) exhibit higher melting points (>200°C) compared to non-acrylated analogs, suggesting improved thermal stability .
Biological Activity
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H18ClN3O4S
- Molecular Weight : 397.86 g/mol
- CAS Number : 400845-92-3
The presence of the benzothiazole moiety is significant for its biological properties, contributing to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
The compound demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity. Mechanistic studies revealed that it induces apoptosis and inhibits critical signaling pathways involved in cancer cell survival.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. The following data illustrates its impact on inflammatory markers:
| Inflammatory Marker | Concentration (µM) | Effect | References |
|---|---|---|---|
| IL-6 | 1 | Decreased expression | |
| TNF-α | 1 | Significant reduction |
The compound was shown to lower levels of pro-inflammatory cytokines in macrophage models, suggesting its potential as an anti-inflammatory agent.
Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these, this compound was identified as one of the most promising candidates due to its dual action against cancer and inflammation. The study utilized various assays including MTT for cell viability and ELISA for cytokine levels to assess biological activity .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanisms through which this compound exerts its effects. Flow cytometry was employed to analyze apoptosis induction in cancer cells treated with the compound. Results indicated a marked increase in apoptotic cells compared to controls . Additionally, Western blot analyses revealed downregulation of key survival proteins associated with the AKT and ERK pathways .
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide?
Methodological Answer:
The synthesis typically involves:
Nucleophilic substitution : Reacting 4-chloro-1,3-benzothiazol-7-amine with 3,4,5-trimethoxybenzoyl chloride in anhydrous conditions.
Condensation : Optimizing reflux temperature (80–100°C) and reaction time (4–6 hours) under inert atmosphere.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Key Parameters:
- Solvent selection (DMF or THF for solubility).
- Stoichiometric ratios (1:1.2 amine-to-acyl chloride).
- Post-reaction quenching with ice-water to precipitate crude product .
Advanced: How can structural ambiguities in X-ray crystallographic data for this compound be resolved?
Methodological Answer:
Twin refinement : Use SHELXL for handling twinning via the BASF parameter, especially for pseudo-merohedral twins .
Validation metrics : Analyze Rint (target <0.05) and Flack parameter (x near 0 or 1) to confirm absolute configuration .
Data collection : High-resolution datasets (d ≤ 0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts .
Case Example : For N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide, merging symmetry-equivalent reflections improved R-factor convergence from 0.12 to 0.08 .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methoxy groups (δ 3.7–3.9 ppm for OCH3) and aromatic protons (δ 6.8–7.5 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm<sup>−1</sup>) and C-Cl vibration (~750 cm<sup>−1</sup>) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]<sup>+</sup> with <2 ppm error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
